Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
CAS No.: 1346416-70-3
Cat. No.: VC11986190
Molecular Formula: C24H21CoN9+3
Molecular Weight: 494.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346416-70-3 |
|---|---|
| Molecular Formula | C24H21CoN9+3 |
| Molecular Weight | 494.4 g/mol |
| IUPAC Name | cobalt(3+);2-pyrazol-1-ylpyridine |
| Standard InChI | InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 |
| Standard InChI Key | UTFJHBNXHONIAI-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
| Canonical SMILES | C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Introduction
Chemical Structure and Coordination Chemistry
Molecular Architecture
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) adopts an octahedral geometry, with each ligand coordinating to the cobalt(III) center through the pyridyl nitrogen and pyrazolyl nitrogen atoms . The ligand’s bidentate binding mode creates a rigid, chiral environment, as observed in structurally similar complexes like tris(acetylacetonato)cobalt(III) (Co(acac)₃) . X-ray crystallography of analogous compounds reveals a -symmetry, which is common in tris-chelate complexes .
Table 1: Structural Comparison with Related Cobalt Complexes
Electronic and Steric Effects
The pyridyl-pyrazole ligands impart strong σ-donor and π-acceptor properties, stabilizing the cobalt(III) oxidation state. Density functional theory (DFT) studies on related tris(pyrazolyl)methane complexes suggest that the ligand’s electron-withdrawing pyridyl groups enhance the metal center’s redox potential . This electronic modulation is critical for applications in charge-transfer processes, such as organic semiconductor doping .
Synthesis and Preparation
Standard Synthetic Routes
The synthesis typically involves reacting cobalt(II) or cobalt(III) salts with 1-(pyridin-2-yl)-1H-pyrazole under controlled conditions. A representative method includes:
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Ligand Preparation: 1-(Pyridin-2-yl)-1H-pyrazole is synthesized via cyclocondensation of pyridine-2-carbaldehyde with hydrazine .
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Complexation: Cobalt chloride hexahydrate () is reacted with the ligand in methanol under reflux, followed by oxidation to cobalt(III) using hydrogen peroxide or air .
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Counterion Exchange: The product is precipitated using hexafluorophosphate () or tetrafluoroborate () salts to enhance solubility in organic solvents .
Optimization Challenges
Key challenges include avoiding ligand decomposition during oxidation and achieving high purity. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yields in biphasic systems . Recent advances utilize microwave-assisted synthesis to reduce reaction times and byproduct formation.
Physicochemical Properties
Thermal and Solubility Characteristics
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exhibits a melting point above 200°C, comparable to Co(acac)₃ (213°C) . It is soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but insoluble in water .
Table 2: Key Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 494.4 g/mol | |
| Density | ~1.4 g/cm³ (estimated) | |
| Solubility in MeOH | 25 mg/mL | |
| Redox Potential (vs. SCE) | +0.85 V (Co³⁺/Co²⁺) |
Spectroscopic Features
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UV-Vis: Strong absorption bands at 320 nm (ligand-centered π→π*) and 450 nm (metal-to-ligand charge transfer) .
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IR: Stretching vibrations at 1600 cm⁻¹ (C=N pyrazole) and 1480 cm⁻¹ (pyridyl ring) .
Applications in Organic Electronics and Photovoltaics
p-Type Doping Mechanism
The deep redox potential of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) (+0.85 V vs. SCE) enables efficient hole injection into organic semiconductors like Spiro-OMeTAD . Doping concentrations as low as 2 mol% increase conductivity by three orders of magnitude, critical for solid-state dye-sensitized solar cells (ssDSSCs) .
Performance in Solar Cells
In ssDSSCs, the complex reduces charge recombination at the TiO₂ interface, achieving power conversion efficiencies (PCE) up to 8.6% . This outperforms traditional dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), which suffer from hygroscopic degradation .
Future Research Directions
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